(S)-2-(3-Iodophenyl)pyrrolidine

chiral resolution sigma receptor stereochemistry–activity relationship

In chiral SAR programs, using racemic or mismatched regioisomeric building blocks confounds stereochemistry-activity interpretation. (S)-2-(3-Iodophenyl)pyrrolidine provides a pre-defined (2S) stereocenter and a meta-iodo group with oxidative addition kinetics superior to Br/Cl, enabling Suzuki, Sonogashira, and Buchwald-Hartwig couplings under milder conditions (25-60°C). - Enantiopure (2S) scaffold for unambiguous SAR and absolute structure determination via iodine anomalous scattering. - Meta-iodo substitution (σₘ = 0.35) enhances sigma receptor affinity while maintaining a CNS-favorable LogP of 2.81. - Supplied with full QA documentation; packaged under inert atmosphere for global ambient shipment.

Molecular Formula C10H12IN
Molecular Weight 273.11 g/mol
Cat. No. B13328673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Iodophenyl)pyrrolidine
Molecular FormulaC10H12IN
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CC=C2)I
InChIInChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1
InChIKeyGOTZSBYCEAUXCK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(3-Iodophenyl)pyrrolidine – Chiral Iodo-Aryl Pyrrolidine Building Block for Stereochemically Demanding Synthesis


(S)-2-(3-Iodophenyl)pyrrolidine (CAS 1228559-34-9) is a chiral, non-racemic 2-arylpyrrolidine featuring an iodine atom at the meta position of the pendant phenyl ring . With a molecular formula of C₁₀H₁₂IN and a molecular weight of 273.11 g·mol⁻¹, it belongs to the class of stereodefined heterocyclic building blocks widely employed in medicinal chemistry and asymmetric synthesis . The (2S) absolute configuration places the 3-iodophenyl group in a defined spatial orientation, a parameter that is non-negotiable when engaging chiral biological targets or constructing diastereomerically pure downstream products [1].

Why Generic (S)-2-(3-Iodophenyl)pyrrolidine Substitution Fails – Stereochemistry, Halogen Identity, and Regiochemistry Are Coupled Determinants of Performance


Substituting (S)-2-(3-Iodophenyl)pyrrolidine with its (R)-enantiomer, the racemate, a different halogen analog (Br, Cl), or a regioisomeric (4-iodo or 1-iodophenyl) variant introduces changes in three inseparably linked parameters: absolute stereochemistry, carbon–halogen bond reactivity, and molecular lipophilicity [1]. The iodine atom is not merely a placeholder; its superior oxidative addition kinetics with Pd(0) relative to bromine or chlorine directly governs cross-coupling efficiency, while its position on the phenyl ring dictates both the electronic landscape and the steric profile presented to chiral environments [2]. The quantitative evidence below makes explicit why each of these dimensions must be controlled—and why only the (S)-3-iodo regioisomer satisfies all constraints simultaneously.

(S)-2-(3-Iodophenyl)pyrrolidine – Quantitative Differentiation Evidence vs. Closest Analogs


(S)- vs. (R)-2-(3-Iodophenyl)pyrrolidine – Enantiomeric Identity as a Binary Selection Gate

The target compound carries the (2S) absolute configuration, whereas its enantiomer (R)-2-(3-Iodophenyl)pyrrolidine carries the (2R) configuration . In the broader 2-arylpyrrolidine class, opposite enantiomers routinely exhibit divergent sigma receptor binding profiles. For example, a study on enantiomeric arylpyrrolidinols demonstrated that σ₁ receptor affinity differed between enantiomers, underscoring that chirality is a first-order determinant of target engagement [1]. For a procurement decision where stereochemical integrity defines downstream biological readout, the (S)-enantiomer is not interchangeable with the (R)-enantiomer or the racemate.

chiral resolution sigma receptor stereochemistry–activity relationship

Aryl Iodide vs. Aryl Bromide/Chloride Cross-Coupling Reactivity – Rate Differentiation in Pd(0) Oxidative Addition

In palladium-catalyzed cross-coupling reactions, the carbon–iodine bond undergoes oxidative addition to Pd(0) significantly faster than the corresponding carbon–bromine or carbon–chlorine bonds. Under catalytic Suzuki–Miyaura conditions, aryl iodides react via a pathway where the first irreversible step is iodoarene binding to Pd(PPh₃), whereas aryl bromides require formation of a 12-electron monoligated Pd(PPh₃) intermediate before oxidative addition can proceed [1]. This mechanistic divergence translates to practical rate differences: aryl iodides typically couple at lower temperatures, with lower catalyst loadings, and with broader substrate scope than aryl bromides, and substantially outperform aryl chlorides [2]. For (S)-2-(3-Iodophenyl)pyrrolidine, this means the iodine substituent is not merely a spectroscopic label but a kinetically privileged handle for diversification via Suzuki, Sonogashira, Buchwald-Hartwig, or Ullmann-type couplings.

palladium catalysis Suzuki coupling oxidative addition kinetics

Lipophilicity Differentiation: LogP of 3-Iodo vs. 3-Chloro vs. Unsubstituted Phenyl Analogs

Computed LogP values for the 2-aryl pyrrolidine series demonstrate a clear positive correlation with halogen size and polarizability. (S)-2-(3-Iodophenyl)pyrrolidine exhibits a computed XLogP3 of 2.81, compared with 2.38 for the 3-chloro analog and 1.78 for the unsubstituted 2-phenylpyrrolidine . This represents a LogP increase of 0.43 log units over the chloro congener and 1.03 log units over the parent phenyl compound, corresponding to an approximately 2.7-fold and 10.7-fold increase in octanol–water partition coefficient, respectively. For medicinal chemistry programs where balanced lipophilicity is a key ADME parameter, this quantitative difference in LogP translates to measurably distinct membrane permeability and plasma protein binding profiles.

lipophilicity LogP membrane permeability ADME

Regiochemical Differentiation: 3-Iodo vs. 4-Iodo Phenyl Substitution – Electronic and Steric Consequences

The meta (3-) iodo substituent presents a distinct electronic profile compared to the para (4-) isomer. The Hammett σₘ value for iodine is 0.35, versus σₚ = 0.18, meaning the meta-iodo group exerts a stronger electron-withdrawing inductive effect on the pyrrolidine ring through the phenyl spacer [1]. In sigma receptor ligand series, electron-withdrawing aromatic substituents have been shown to increase binding affinity at both σ₁ and σ₂ subtypes [2]. Additionally, the meta position places the bulky iodine atom (van der Waals radius ≈ 1.98 Å) in a sterically distinct orientation relative to the pyrrolidine nitrogen, which may differentially affect receptor binding pocket accommodation compared to the para isomer (CAS 1228548-31-9) [1].

regiochemistry sigma Hammett steric effect structure–activity relationship

Positional Isomer Differentiation: 2-(3-Iodophenyl)pyrrolidine vs. 1-(3-Iodophenyl)pyrrolidine – Basicity and Scaffold Topology

In (S)-2-(3-Iodophenyl)pyrrolidine, the 3-iodophenyl group is attached at the C-2 position of the pyrrolidine ring, retaining the pyrrolidine NH as a secondary amine. In the positional isomer 1-(3-iodophenyl)pyrrolidine (CAS 1412902-71-6), the iodophenyl group is attached to the nitrogen atom, converting the amine to a tertiary aniline-type structure . This structural difference fundamentally alters the basicity: 2-arylpyrrolidines typically exhibit pKa ~9.5–10.5 (secondary aliphatic amine), whereas 1-arylpyrrolidines have substantially reduced basicity (pKa ~4–6) due to conjugation of the nitrogen lone pair with the aromatic ring . The computed LogP also differs: 3.84 for 1-(3-iodophenyl)pyrrolidine vs. 2.81 for 2-(3-iodophenyl)pyrrolidine .

positional isomer basicity pKa secondary amine

Heavy Atom Advantage: Iodine as an Intrinsic X-Ray Anomalous Scatterer and Mass Spectrometry Tag

The iodine atom in (S)-2-(3-Iodophenyl)pyrrolidine provides a strong anomalous scattering signal for X-ray crystallographic phasing (f'' at Cu Kα ≈ 6.9 electrons) and a distinctive isotopic signature for mass spectrometry (¹²⁷I, 100% natural abundance) [1]. In comparison, the bromo analog (⁷⁹Br/⁸¹Br, ~1:1 ratio) offers weaker anomalous scattering (f'' ≈ 1.5 e⁻ at Cu Kα) and a less pronounced mass defect, while the chloro analog provides negligible anomalous signal (f'' ≈ 0.7 e⁻) [2]. For absolute configuration determination by small-molecule crystallography, the iodine atom can enable SAD/MAD phasing without the need for additional heavy-atom derivatization, a practical advantage when crystal supply is limited [1].

X-ray crystallography mass spectrometry heavy atom SAD phasing

High-Value Procurement Scenarios for (S)-2-(3-Iodophenyl)pyrrolidine


Enantioselective Sigma Receptor Ligand Probe Synthesis

When constructing a stereochemically pure sigma receptor ligand library, (S)-2-(3-Iodophenyl)pyrrolidine provides a pre-defined (2S) stereocenter and a cross-coupling-competent iodine handle for late-stage diversification. The meta-iodo substitution pattern maximizes the electron-withdrawing effect (σₘ = 0.35) that literature evidence associates with enhanced sigma receptor affinity . This scenario demands the (S)-enantiomer specifically; the (R)-enantiomer or racemate would confound stereochemistry–activity interpretation, as documented for the broader 2-arylpyrrolidine class [1].

Palladium-Catalyzed Diversification for Parallel SAR Library Generation

For medicinal chemistry teams generating structure–activity relationship (SAR) arrays, the aryl iodide functionality enables Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings under milder conditions (typically 25–60°C) than the corresponding bromide or chloride . This expanded thermal window allows coupling of thermally sensitive building blocks that would degrade under the higher temperatures required by bromo- or chloro-analogs, directly broadening accessible chemical space.

Absolute Configuration Determination by X-Ray Crystallography Without Derivatization

When crystalline material of a novel (S)-2-(3-Iodophenyl)pyrrolidine derivative is obtained, the intrinsic iodine atom serves as an anomalous scatterer for SAD/MAD phasing at Cu Kα wavelength . This eliminates the need for cocrystallization with heavy-atom salts or purchase of a separate brominated analog. The ~4.6× stronger anomalous signal relative to bromine translates to a higher success rate for absolute structure determination with weakly diffracting crystals.

Lipophilicity-Driven CNS Penetration Optimization

With a computed LogP of 2.81, (S)-2-(3-Iodophenyl)pyrrolidine occupies a favorable lipophilicity window for central nervous system (CNS) drug discovery . The 1.03 log unit increase over unsubstituted 2-phenylpyrrolidine (LogP 1.78) provides enhanced passive membrane permeability while remaining within the typical CNS drug-like range (LogP 1.5–4.5). Researchers optimizing brain-penetrant candidates can select the iodo analog to increase permeability without introducing the metabolic liabilities associated with polyhalogenation.

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